molecular formula C10H9FO2 B13918193 cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid

cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B13918193
M. Wt: 180.17 g/mol
InChI Key: QJJWMUZHTDQZDW-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid: is a chemical compound with the molecular formula C10H9FO2 It is characterized by the presence of a cyclopropane ring substituted with a 4-fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 4-fluorophenyl-substituted alkene, followed by carboxylation. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reactions are typically carried out at low temperatures to control the stereochemistry of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products:

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring and the fluorophenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

  • cis-2-(4-Chlorophenyl)cyclopropanecarboxylic acid
  • cis-2-(4-Bromophenyl)cyclopropanecarboxylic acid
  • cis-2-(4-Methylphenyl)cyclopropanecarboxylic acid

Comparison: cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design compared to its chloro, bromo, or methyl-substituted analogs.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9-/m1/s1

InChI Key

QJJWMUZHTDQZDW-RKDXNWHRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)F

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.